molecular formula C5H8N4S B12907183 N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide

N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide

Cat. No.: B12907183
M. Wt: 156.21 g/mol
InChI Key: LORXTROQKXVJKJ-UHFFFAOYSA-N
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Description

N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with appropriate reagents to introduce the acetimidamide group. One common method involves the use of hydrazine derivatives and carbon disulfide under reflux conditions . The reaction is carried out in ethanol or a mixture of ethanol and methyl tert-butyl ether .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through crystallization and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .

Scientific Research Applications

N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or proteins involved in bacterial or cancer cell proliferation. The compound’s heterocyclic structure allows it to interact with DNA or proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methyl-1,2,4-thiadiazol-5-yl)acetimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetimidamide group enhances its reactivity and potential for forming various derivatives, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C5H8N4S

Molecular Weight

156.21 g/mol

IUPAC Name

N'-(3-methyl-1,2,4-thiadiazol-5-yl)ethanimidamide

InChI

InChI=1S/C5H8N4S/c1-3(6)7-5-8-4(2)9-10-5/h1-2H3,(H2,6,7,8,9)

InChI Key

LORXTROQKXVJKJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=NSC(=N1)/N=C(\C)/N

Canonical SMILES

CC1=NSC(=N1)N=C(C)N

Origin of Product

United States

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